G-1

GPER selectivity Estrogen receptor profiling Cell signaling

G-1 (CAS 881639-98-1) is the gold-standard nonsteroidal, high-affinity GPER/GPR30 agonist (Ki=11 nM, EC50=2 nM). With strict selectivity—zero activity at ERα/ERβ up to 10 µM—it is essential for clean GPER pathway dissection in cancer, metabolic, and cardiovascular research. It also exhibits GPER-independent anti-proliferative effects not shared by antagonists G15/G36. Procure in research-grade purity (≥98%) for reproducible, high-impact publications.

Molecular Formula C21H18BrNO3
Molecular Weight 412.3 g/mol
Cat. No. B1239475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG-1
Molecular FormulaC21H18BrNO3
Molecular Weight412.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5
InChIInChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14+,21-/m1/s1
InChIKeyVHSVKVWHYFBIFJ-HKZYLEAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





G-1 Compound Procurement Guide: A Selective GPER Agonist for Estrogen Signaling Research


G-1 (CAS 881639-98-1) is a nonsteroidal, high-affinity agonist of the G protein-coupled estrogen receptor (GPER/GPR30) that binds with a Ki of 11 nM and an EC50 of 2 nM . It displays no activity at the classical nuclear estrogen receptors ERα and ERβ at concentrations up to 10 μM, enabling researchers to dissect GPER-mediated signaling from ERα/ERβ-mediated effects . G-1 is a racemic mixture of enantiomers, and the active enantiomer (LNS8801) has been isolated and is undergoing clinical development [1].

Why G-1 Cannot Be Replaced by Other Estrogen Receptor Ligands


Estradiol (E2) activates GPER, ERα, and ERβ simultaneously, confounding interpretation of receptor-specific signaling pathways [1]. Selective estrogen receptor modulators (SERMs) exhibit mixed agonist/antagonist activity across these receptors, further complicating pharmacological dissection [2]. G-1's strict selectivity for GPER over ERα/ERβ at concentrations up to 10 μM provides an essential tool for isolating GPER-dependent effects . Moreover, G-1's off-target activity in certain cell types—suppressing proliferation in a GPER-independent manner—differs from GPER antagonists like G15 and G36, which lack this effect [3]. Substituting G-1 with a less selective agonist or antagonist risks confounding results and misinterpretation of GPER biology.

G-1: Quantitative Differentiation from Estradiol, Antagonists, and Enantiomers


G-1 vs. 17β-Estradiol: Receptor Selectivity and GPER Activation

G-1 selectively activates GPER without engaging ERα or ERβ, whereas 17β-estradiol (E2) activates all three estrogen receptors . In GPER-deficient mice, vasodilation to G-1 is completely abrogated, while E2-induced vasodilation is only reduced by ∼50%, indicating E2's residual signaling through ERα/ERβ [1]. G-1 inhibits migration of SKBr3 cells (IC50 = 0.7 nM) and MCF-7 cells (IC50 = 1.6 nM) via GPER activation, while E2's effects in these assays are confounded by ERα/ERβ cross-activation .

GPER selectivity Estrogen receptor profiling Cell signaling

G-1 vs. G15: Agonist vs. Antagonist Pharmacology and ERα Cross-Reactivity

G-1 is a GPER agonist (Ki = 11 nM, EC50 = 2 nM), while G15 is a GPER antagonist (Ki = 20 nM) that lacks an ethanone moiety, which is critical for receptor activation [1]. Notably, G15 exhibits low-affinity cross-reactivity with ERα (binding and activation), whereas G-1 shows no ERα/ERβ activity at concentrations up to 10 μM [2]. G-1-stimulated proliferation of uterine epithelial cells in vivo is inhibited by G15, confirming G-1's GPER-dependent effects [3].

GPER pharmacology Antagonist selectivity ERα binding

G-1 vs. G36: Agonist vs. Antagonist with Improved ER Counterselectivity

G-1 is a GPER agonist, while G36 is a GPER antagonist (IC50 = 112 nM for inhibiting estradiol-mediated activation, 165 nM for G-1-mediated activation) [1]. G36 was designed as an isosteric derivative of G-1 (replacing the ethanone moiety with an isopropyl group) to improve ER counterselectivity over G15 [2]. G36 inhibits G-1-mediated calcium mobilization and ERK1/2 activation but does not affect EGF-mediated ERK1/2 activation, demonstrating functional antagonism [2]. In vivo, G36 blocks G-1-induced bradycardia when microinjected into the nucleus ambiguus [3].

GPER antagonist ER counterselectivity Calcium mobilization

G-1 vs. LNS8801: Racemic Mixture vs. Enantiomerically Pure Clinical Candidate

G-1 is a racemic mixture of two enantiomers, while LNS8801 is the isolated active enantiomer (the (+)-enantiomer) responsible for GPER agonist activity [1]. The (+)-enantiomer (LNS8801) exhibits potent anticancer activity in vivo and is orally bioavailable, whereas the (−)-enantiomer is inactive [1]. LNS8801 suppresses cancer in a GPER-dependent manner and is suitable for clinical development, having entered Phase 1/2 trials [2]. G-1, as a racemate, is the standard research tool for preclinical mechanistic studies, but LNS8801 represents the clinical-grade, enantiomerically pure alternative for translational work .

Enantiomeric purity Clinical development Oral bioavailability

G-1 In Vivo Pharmacokinetics and Dose-Dependent Efficacy in Tumor Models

G-1 demonstrates dose-dependent antitumor efficacy in a murine pancreatic ductal adenocarcinoma (PDAC) model (2838c3) [1]. At 10 mg/kg administered subcutaneously, G-1 achieves a Cmax of approximately 1.5 μM in plasma with a half-life of approximately 2 hours [1]. Tumor volume reduction is observed at doses ≥3 mg/kg, with maximal effect at 10 mg/kg [1]. The efficacy is GPER-dependent, as shown by complete abrogation in GPER-knockout models [2]. Compared to vehicle, G-1 (10 mg/kg) reduces tumor volume by >50% and extends survival in both male and female mice [3].

Pharmacokinetics In vivo efficacy Tumor xenograft

G-1 Procurement: Optimal Use Cases in Academic, Biotech, and Pharmaceutical Research


Mechanistic Studies of GPER-Specific Signaling in Cancer Biology

G-1 is the gold-standard reagent for dissecting GPER-mediated signaling pathways in cancer cells, particularly in breast (MCF-7, SKBr3) and ovarian cancer models, where it inhibits migration with IC50 values of 0.7–1.6 nM without confounding ERα/ERβ activation . Researchers use G-1 at 10–100 nM to selectively activate GPER and assess downstream effectors (e.g., calcium mobilization, ERK1/2 phosphorylation) [1].

In Vivo Preclinical Efficacy Studies in Metabolic and Cardiovascular Disease Models

G-1 is administered subcutaneously (0.03–10 mg/kg) to evaluate GPER's role in obesity, insulin resistance, and hypertension. In aldosterone/salt-induced hypertensive mice, G-1 (0.03 mg/kg/d s.c.) reduces blood pressure, an effect blocked by the GPER antagonist G15 [2]. In metabolic models, G-1 limits weight gain and improves glucose homeostasis [3].

Development of GPER-Targeted Therapeutics and Companion Diagnostics

G-1 serves as the prototypical agonist for screening and validating novel GPER modulators. Its well-characterized pharmacology (Ki = 11 nM, EC50 = 2 nM) provides a benchmark for comparing new chemical entities . Additionally, G-1 is used in high-throughput screening assays to identify GPER-dependent gene expression signatures [4].

Translational Oncology: Differentiating GPER-Dependent vs. Independent Antitumor Effects

G-1 suppresses proliferation of both GPER-positive and GPER-negative cancer cells, highlighting a GPER-independent mechanism that is not shared by antagonists G15 or G36 [5]. This dual activity makes G-1 valuable for studying both targeted and off-target effects in ovarian and breast cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for G-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.